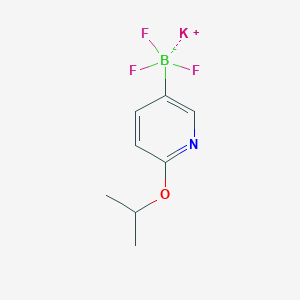

Potassium trifluoro(6-isopropoxypyridin-3-yl)borate

CAS No.:

Cat. No.: VC13550423

Molecular Formula: C8H10BF3KNO

Molecular Weight: 243.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BF3KNO |

|---|---|

| Molecular Weight | 243.08 g/mol |

| IUPAC Name | potassium;trifluoro-(6-propan-2-yloxypyridin-3-yl)boranuide |

| Standard InChI | InChI=1S/C8H10BF3NO.K/c1-6(2)14-8-4-3-7(5-13-8)9(10,11)12;/h3-6H,1-2H3;/q-1;+1 |

| Standard InChI Key | YTJWBGPDSLKHBN-UHFFFAOYSA-N |

| SMILES | [B-](C1=CN=C(C=C1)OC(C)C)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CN=C(C=C1)OC(C)C)(F)(F)F.[K+] |

Introduction

Potassium trifluoro(6-isopropoxypyridin-3-yl)borate is a complex organic compound that belongs to the family of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in organic synthesis. The compound's structure includes a pyridine ring with an isopropoxy group at the 6-position and a trifluoroborate moiety attached at the 3-position.

Synthesis and Preparation

The synthesis of potassium organotrifluoroborates typically involves the reaction of boronic acids or their derivatives with potassium hydrogen fluoride (KHF2) in aqueous solution. This method is preferred due to its lower toxicity compared to earlier methods involving organostannanes .

Synthesis Steps:

-

Starting Materials: Boronic acids or their derivatives.

-

Reagents: Potassium hydrogen fluoride (KHF2).

-

Solvent: Aqueous solution.

-

Conditions: Mild conditions, often at room temperature.

Solubility:

| Solvent | Solubility |

|---|---|

| Methanol | Soluble |

| Acetonitrile | Soluble |

| Water | Soluble |

| Dichloromethane | Insoluble |

Applications and Research Findings

Organotrifluoroborates, including potassium trifluoro(6-isopropoxypyridin-3-yl)borate, are valuable intermediates in organic synthesis. They are used in cross-coupling reactions and serve as protecting groups for boronic acids, enhancing their stability and reactivity under various conditions .

Advantages:

-

Stability: Highly stable towards air and moisture.

-

Reactivity: Useful in cross-coupling reactions.

-

Versatility: Acts as a protecting group for boronic acids.

Storage Conditions:

-

Temperature: Refrigerated.

-

Purity: Typically 95% or higher.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume